molecular formula C12H12N2 B1501397 5-Methyl-2-phenylpyridin-3-amine

5-Methyl-2-phenylpyridin-3-amine

Cat. No.: B1501397
M. Wt: 184.24 g/mol
InChI Key: CIKLTWHUOLLDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-phenylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a phenyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyridin-3-amine typically involves the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes to form Schiff bases, which are then reduced using sodium borohydride . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often utilize large-scale reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amine derivatives.

Scientific Research Applications

5-Methyl-2-phenylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl and methyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 3-Amino-6-methyl-4-phenylpyridine-2(1H)-one
  • 3-Amino-5-nitropyridine
  • 2-Amino-3-nitropyridine

Comparison: 5-Methyl-2-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-methyl-2-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2/c1-9-7-11(13)12(14-8-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3

InChI Key

CIKLTWHUOLLDMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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